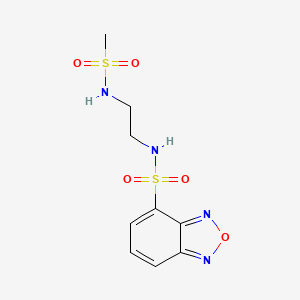

C9H12N4O5S2

Description

C₉H₁₂N₄O₅S₂ is a heterocyclic organic compound containing nitrogen, oxygen, and sulfur atoms. Compounds with such frameworks often exhibit biological activity, such as enzyme inhibition or antibiotic properties .

Properties

Molecular Formula |

C9H12N4O5S2 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

N-[2-(methanesulfonamido)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide |

InChI |

InChI=1S/C9H12N4O5S2/c1-19(14,15)10-5-6-11-20(16,17)8-4-2-3-7-9(8)13-18-12-7/h2-4,10-11H,5-6H2,1H3 |

InChI Key |

KEQXJPZPXOFWEL-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NCCNS(=O)(=O)C1=CC=CC2=NON=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves the use of large reactors, precise temperature control, and continuous monitoring to maintain the quality of the product. The industrial methods also focus on minimizing waste and ensuring the safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one: undergoes various types of chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally require controlled temperatures, specific solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides .

Scientific Research Applications

(2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one: has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activities. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence focuses on a structurally distinct compound, C₁₂H₁₂N₂S (CAS 43156-48-5), which shares partial functional group similarities with C₉H₁₂N₄O₅S₂. Below is a comparative analysis based on overlapping features:

Table 1: Key Properties of C₁₂H₁₂N₂S vs. Hypothetical C₉H₁₂N₄O₅S₂

| Property | C₁₂H₁₂N₂S (Evidence) | C₉H₁₂N₄O₅S₂ (Hypothetical) |

|---|---|---|

| Molecular Weight | 216.30 g/mol | ~328.35 g/mol (calculated) |

| Hydrogen Bond Donors | 1 | Likely >2 (due to -NH, -OH) |

| LogP (Lipophilicity) | 2.62 | Expected lower (polar O/S) |

| Synthetic Accessibility | High (Synth. score: 2.96) | Likely moderate |

| Bioavailability | 0.55 (Lipinski compliant) | Possibly non-compliant |

Structural and Functional Differences

In contrast, C₁₂H₁₂N₂S has only 2 nitrogen atoms, limiting its interaction diversity . The additional oxygen atoms in C₉H₁₂N₄O₅S₂ suggest higher polarity, impacting solubility and membrane permeability.

C₉H₁₂N₄O₅S₂’s activity remains uncharacterized but may share antimicrobial traits due to sulfonamide-like motifs .

Toxicity Alerts :

- C₁₂H₁₂N₂S triggers Brenk structural alerts for reactive functional groups. C₉H₁₂N₄O₅S₂’s oxygen-rich structure might reduce such risks but require validation .

Research Findings and Limitations

- Synthesis : The evidence details C₁₂H₁₂N₂S synthesis using Pt/C, hydrogenation, and acid-base extraction. C₉H₁₂N₄O₅S₂ would likely require more complex steps, such as sulfonation or cyclization .

- Pharmacokinetics : C₁₂H₁₂N₂S shows moderate skin permeability and GI absorption. For C₉H₁₂N₄O₅S₂, high hydrogen bonding may reduce bioavailability unless prodrug strategies are employed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.